molecular formula C13H13NO3 B2635875 benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate CAS No. 138499-01-1

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate

Cat. No. B2635875
CAS RN: 138499-01-1
M. Wt: 231.251
InChI Key: ZGDZYLKOHBZJJM-LLVKDONJSA-N
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Description

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16) .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate and its analogs have been utilized in catalytic reactions to form complex molecular structures. For instance, Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates has been shown to be effective for the formation of piperidine derivatives, a process that tolerates various substitutions and leads to high yields of the desired products with excellent exo-selectivity (Zhang et al., 2006). This methodology has broadened the scope of cyclization reactions, enabling the efficient synthesis of nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals.

Synthesis of Heterocyclic Compounds

The reactivity of this compound and similar compounds has been exploited in the synthesis of 1,3-oxazinan-2-ones and their application in producing biologically or synthetically important derivatives. This approach has been demonstrated through halocyclocarbamation reactions, offering moderate to excellent diastereoselectivity and enabling further functionalization towards the synthesis of 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones (Mangelinckx et al., 2010). Such compounds are of interest for their potential pharmaceutical applications and as intermediates in organic synthesis.

Enzyme Inhibition for Therapeutic Applications

A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates has been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting significant selectivity and potency. This research highlights the potential of carbamate derivatives in the development of novel therapeutics for diseases associated with cholinesterase activity, such as Alzheimer's disease (Magar et al., 2021).

properties

IUPAC Name

benzyl N-(4-oxocyclopent-2-en-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDZYLKOHBZJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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